molecular formula C18H13Cl2N3O2 B1193236 ML 315

ML 315

Cat. No.: B1193236
M. Wt: 374.22
InChI Key: JQSJAVBMIMDUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML315 is a synthetic organic compound that has gained attention in scientific research due to its inhibitory activity against the CDC-like kinase (CLK) and dual specificity tyrosine-phosphorylation-regulated kinase (DYRK) families . These kinases play crucial roles in various cellular processes, making ML315 a valuable tool in studying kinase-related pathways and potential therapeutic applications.

Preparation Methods

The synthesis of ML315 involves several steps, starting with the preparation of the core pyrimidine structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

ML315 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

ML315 exerts its effects by inhibiting the activity of CLK and DYRK kinases. These kinases are involved in the phosphorylation of serine and threonine residues in target proteins, which regulates various cellular processes. By inhibiting these kinases, ML315 can modulate pathways related to mRNA splicing, cell cycle regulation, and signal transduction . The molecular targets of ML315 include CLK1, CLK2, CLK4, DYRK1A, and DYRK1B .

Properties

Molecular Formula

C18H13Cl2N3O2

Molecular Weight

374.22

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C18H13Cl2N3O2/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16/h1-6,8-9H,7,10H2,(H,21,22,23)

InChI Key

JQSJAVBMIMDUFO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ML315;  ML 315;  ML-315.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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